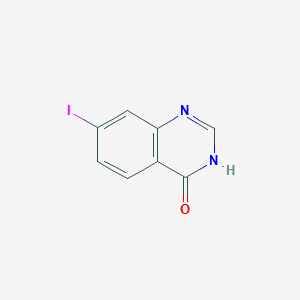

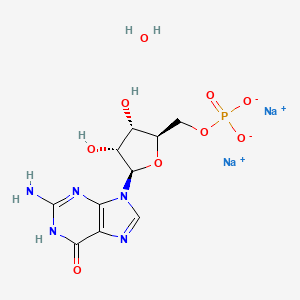

![molecular formula C5H4N4O B1418222 Imidazo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1206825-06-0](/img/structure/B1418222.png)

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one

Vue d'ensemble

Description

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one, commonly known as FIT, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a nitrogenous compound, consisting of an imidazole ring with a triazole ring attached to it. FIT has been used in a variety of different scientific fields, including organic chemistry, biochemistry and pharmacology. Its unique structure and properties make it an ideal material for a range of experiments.

Applications De Recherche Scientifique

GABA A Agonists for Anxiety Treatment

Imidazo[2,1-f][1,2,4]triazin-4(1H)-ones have been studied for their potential as GABAA agonists, specifically targeting the α2 and α3 subtypes. These compounds, such as the compound 16d, showed good oral bioavailability in rats and demonstrated anxiolytic effects in animal models with minimal sedation at full BZ binding site occupancy (Goodacre Simon Charles et al., 2006).

Antimicrobial Activity

Novel derivatives of imidazo[2,1-c][1,2,4]triazine have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibited significant antibacterial and antifungal activities, with one compound in particular demonstrating potent inhibition and low minimum inhibitory concentration (MIC) values against various bacterial and fungal strains (E. A. El-aal et al., 2016).

PDE 5 Inhibitors

Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones have been identified as a new class of potent cGMP-PDE 5 inhibitors, superior to other purine-isosteric inhibitors. These compounds have shown activity in in vivo models for erectile dysfunction, with specific compounds being selected for clinical studies (H. Haning et al., 2002).

Dual Inhibition of IGF-1R and IR

A series of imidazo[5,1-f][1,2,4]triazine inhibitors have been studied for their dual inhibition of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). One compound, in particular, demonstrated potent, selective, well-tolerated, and orally bioavailable dual inhibition, showing in vivo efficacy in tumor xenograft models (Meizhong Jin et al., 2010).

Exclusion of Antimicrobial Activity in Analgesic Active Compounds

Studies have been conducted to examine the potential antimicrobial activity of analgesic active imidazo[2,1-c][1,2,4]triazines. The examined compounds demonstrated significant antinociceptive activity without influencing the growth of various microorganisms, suggesting their suitability as analgesic active compounds (K. Sztanke et al., 2004).

Antiasthma Agents

Imidazo[1,5-d][1,2,4]triazines have been found to inhibit histamine release from antigen-challenged, sensitized human basophils, indicating potential as prophylactic drugs for treating asthma. These compounds were synthesized and showed in vivo activity in mouse and guinea pig anaphylaxis tests (R. Paul et al., 1985).

Mécanisme D'action

Target of Action

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is a versatile compound with potential bioactive properties Similar compounds have been found to inhibit enzymes like adenosine deaminase (ada) and adenosine 5′-monophosphate deaminase (ampda) .

Mode of Action

The synthesis of a series of imidazo[5,1-f][1,2,4]triazin-4(3h)-ones was developed from starting imidazoles in three linear steps . This suggests that the compound might interact with its targets through electrophilic amination .

Biochemical Pathways

It’s worth noting that similar compounds have been found to affect the pathways involving ada and ampda .

Pharmacokinetics

Investigations of chromatographic retention with use of mobile phases containing different concentrations of modifier enable derivation of several characteristics indicative of lipophilicity differences among the compounds .

Result of Action

The synthesis of a series of imidazo[5,1-f][1,2,4]triazin-4(3h)-ones was developed from starting imidazoles in three linear steps , suggesting that the compound might have diverse bioactive properties.

Action Environment

The synthesis of a series of imidazo[5,1-f][1,2,4]triazin-4(3h)-ones was developed from starting imidazoles in three linear steps , suggesting that the compound might be sensitive to certain reaction conditions.

Propriétés

IUPAC Name |

3H-imidazo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFPURRPZZSJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717491 | |

| Record name | Imidazo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one | |

CAS RN |

1206825-06-0 | |

| Record name | Imidazo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)

![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)

![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)